9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
Description
Overview of the Coumarin (B35378) Class of Natural and Synthetic Compounds
Coumarins are a large and important class of naturally occurring and synthetic organic compounds. nih.govresearchgate.net The core of a coumarin is the benzo-α-pyrone (or 2H-1-benzopyran-2-one) structure, which consists of a benzene (B151609) ring fused to an α-pyrone ring. japsonline.comresearchgate.net First isolated in 1820 from the tonka bean (Dipteryx odorata), the parent compound, coumarin, is known for its sweet smell, reminiscent of vanilla. nih.govjapsonline.com
More than 1,300 coumarins have been identified from natural sources, including a wide variety of plants, as well as some fungi and bacteria. nih.gov The biosynthesis of natural coumarins primarily follows the shikimic acid pathway. nih.gov Based on their chemical structure and complexity, natural coumarins are categorized into several subclasses, including simple coumarins, furanocoumarins, pyranocoumarins, and biscoumarins. nih.govjapsonline.com
The coumarin scaffold is characterized by its simple structure, low molecular weight, and high bioavailability. nih.gov These compounds exhibit a wide array of biological activities, which has led to their extensive use in the pharmaceutical industry. researchgate.netatlantis-press.com For instance, certain 4-hydroxycoumarin (B602359) derivatives are known for their anticoagulant properties and are used in pharmaceuticals like warfarin. wikipedia.org Beyond their medicinal applications, coumarins are also utilized in the cosmetic and fragrance industries. nih.gov
Significance of Furanocoumarins as Privileged Scaffolds in Medicinal Chemistry
Furanocoumarins are a major subclass of coumarins characterized by the fusion of a five-membered furan (B31954) ring to the coumarin nucleus. japsonline.comnih.gov This fusion can result in two different isomers: linear furanocoumarins, where the furan ring is attached at the 6 and 7 positions (e.g., psoralen), and angular furanocoumarins, with the furan ring at the 7 and 8 positions (e.g., angelicin). nih.govwikipedia.org These compounds are secondary metabolites in plants, often involved in defense mechanisms against pathogens and insects. nih.govwikipedia.org
In the field of medicinal chemistry, the furanocoumarin framework is considered a "privileged scaffold". researchgate.netmdpi.com A privileged scaffold is a molecular structure that is capable of binding to multiple biological targets, making it a valuable template for the development of new therapeutic agents. nih.govmdpi.com The versatility of the furanocoumarin structure allows for various chemical modifications, leading to a broad spectrum of pharmacological activities. researchgate.netbohrium.commdpi.com
Researchers have synthesized numerous furanocoumarin derivatives and evaluated them for a range of biological effects. rsc.org Their activities include anti-inflammatory, antimicrobial, and anticancer properties. atlantis-press.comnih.gov The ability of these compounds to interact with diverse enzymes and receptors in living organisms is a key reason for their prominence in drug discovery and development. nih.gov
Structural Context of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin within the Dihydrofuranocoumarin Subclass
This compound belongs to the dihydrofuranocoumarin subclass of furanocoumarins. nih.gov As the name suggests, compounds in this subclass have a dihydrogenated furan ring, meaning two hydrogen atoms have been added, saturating one of the double bonds in the furan moiety. This structural feature distinguishes them from the fully aromatic furanocoumarins.
The chemical structure of this compound is defined by the following key features:
A central coumarin (benzo-α-pyrone) core.
A dihydrofuran ring fused to the 'g' face of the coumarin structure, which corresponds to the 7 and 8 positions. This makes it an angular dihydrofuranocoumarin.
A methoxy (B1213986) group (-OCH3) attached at the 9th position of the molecule.
The molecular formula for this compound is C12H10O4, and its molecular weight is approximately 218.21 g/mol . scbt.com Dihydrofurocoumarins, like their aromatic counterparts, are of interest for their potential biological activities and serve as scaffolds for the synthesis of new derivatives. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGCZLFHHXKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063188 | |
| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- | |
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Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-03-1 | |
| Record name | 2,3-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
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| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- | |
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| Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- | |
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| Record name | 2,3-dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
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Chemical Synthesis of 9 Methoxy 2,3 Dihydrofuro 3,2 G Coumarin and Analogues
Modern and Efficient Synthetic Strategies for Furanocoumarin and Dihydrofuranocoumarin Cores
In recent decades, a paradigm shift towards more efficient and sustainable synthetic methodologies has been observed. These modern strategies focus on minimizing steps, increasing complexity in a single operation, and reducing waste.
Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis for the construction of complex molecules like dihydrofuranocoumarins in a single step from three or more starting materials. isaacpub.orgnih.gov This approach is highly convergent and atom-economical, offering a significant advantage over traditional linear syntheses. nih.gov Several MCR strategies have been developed for the synthesis of dihydrofuro[3,2-c]coumarins and related structures. nih.govacs.org For example, a one-pot, three-component reaction can be employed to diastereoselectively synthesize tricyclic furoquinolones and furocoumarins. isaacpub.org The use of MCRs is considered one of the best strategies for efficiently constructing the dihydrofuranocoumarin skeleton in a single sequence. nih.govacs.org
| MCR Strategy for Dihydrofuro[3,2-c]coumarins | Reactants | Catalyst/Conditions | Key Features | Reference |
| Imidazole-catalyzed Green Synthesis | 4-hydroxycoumarin (B602359), Aldehydes, 2-bromoacetophenone (B140003) | Imidazole (B134444), Water | Eco-friendly, Excellent yields (72-98%), Mild conditions | nih.gov |
| One-pot Three-component Reaction | 4-hydroxycoumarins, Aromatic amines, Aldehydes | Pyridine | Generation of fused tetracyclic coumarins | isaacpub.org |
| Magnetic Nanoparticle-catalyzed Reaction | 4-hydroxycoumarins, Aldehydes, Malononitrile | Fe3O4 nanoparticles | Water medium, Recyclable catalyst | acs.org |
Metal-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including furanocoumarins and dihydrofuranocoumarins, by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Copper(I)-Catalyzed Synthesis : Copper catalysts are attractive due to their low cost and toxicity. mdpi.com Copper-catalyzed reactions have been successfully employed for the synthesis of furocoumarins. For instance, the reaction of 4-hydroxycoumarin with diphenylacetylene (B1204595) in the presence of a copper catalyst yields the corresponding furocoumarin. mdpi.com Another method involves the copper-catalyzed oxidative synthesis of furo[3,2-c]coumarin derivatives from the reaction of two molecules of 4-hydroxycoumarin with aldehydes. mdpi.com A protocol using CuBr2 as a catalyst for the cyclization between 4-hydroxycoumarins and ketoximes has also been developed. researchgate.net
Palladium-Catalyzed Annulation : Palladium catalysis is a versatile tool for constructing complex molecular architectures. Palladium-catalyzed annulation of internal alkynes by o-iodophenols in the presence of carbon monoxide provides an efficient route to 3,4-disubstituted coumarins. acs.orgresearchgate.netacs.org This method is notable as the insertion of the internal alkyne occurs preferentially over the insertion of CO. acs.orgresearchgate.net Palladium-catalyzed annulation has also been used to synthesize benzofuran-fused heterocycles from coumarins. rsc.org
Ruthenium-Catalyzed Annulation : Ruthenium catalysts are effective for the synthesis of fused heterocycles through C-H bond activation. rsc.org For example, the ruthenium-catalyzed oxidative coupling of heterocyclic carboxylic acids and internal alkynes can produce fused pyrones (isocoumarins). rsc.org This methodology has also been applied to the chemo- and stereoselective construction of cyclohexanone-fused γ-butenolides. ibs.re.krrsc.org Ruthenium complexes have also been used for the carbocycle-selective hydrogenation of fused heteroarenes. nih.govnih.gov
Iron(III)-Promoted Cyclization : Iron catalysts are an inexpensive and environmentally benign option for promoting cyclization reactions. While specific examples for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin are not prevalent, iron(III)-catalyzed synthesis of dihydroisocoumarin derivatives has been reported, suggesting its potential applicability in related systems. mdpi.com
Visible-light photoredox catalysis has emerged as a powerful green chemistry tool for organic synthesis, utilizing light energy to drive chemical reactions under mild conditions. While specific applications for the direct synthesis of this compound are still developing, the principles of this technology hold promise for the construction of the furanocoumarin core. This methodology often allows for novel bond formations and transformations that are challenging to achieve through traditional thermal methods.
Tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient route to complex molecules like fused heterocycles. youtube.comnih.gov These sequences reduce waste, save time, and can lead to the formation of intricate structures from simple starting materials. youtube.com The synthesis of dihydroquinolines and other fused systems has been achieved through domino reactions, showcasing the potential of this strategy for building the dihydrofuranocoumarin framework. mdpi.com For example, a domino synthesis of 2,3-dialkylidenetetrahydrofurans has been developed based on a Prins-type cyclization followed by skeletal reorganization. nih.gov
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekalert.orgresearchgate.neteurekaselect.com
Aqueous Media : Performing organic reactions in water is a key aspect of green chemistry. The synthesis of pyranocoumarins has been achieved in aqueous media using sulfamic acid as a catalyst. researchgate.net Imidazole-catalyzed multicomponent reactions for dihydrofuro[3,2-c]coumarins have also been successfully conducted in water. nih.gov
Recyclable Catalysts : The use of catalysts that can be easily recovered and reused is economically and environmentally advantageous. Poly(4-vinylpyridinium) hydrogen sulfate, a solid acid catalyst, has been used for the synthesis of substituted coumarins and can be reused for several cycles. nih.gov Magnetic Fe3O4 nanoparticles have also been employed as a recyclable catalyst in the multicomponent synthesis of coumarin (B35378) derivatives in water. acs.org
Ultrasound-Assisted Protocols : Ultrasound irradiation can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. scirp.orgresearchgate.net The synthesis of various coumarin derivatives, including bis(4-hydroxycoumarin)s and coumarin-fused furans, has been efficiently carried out using ultrasound assistance. researchgate.netiau.irnih.gov This method often leads to shorter reaction times and simpler work-up procedures. nih.goviau.ir
Diastereoselective and Enantioselective Synthesis of Dihydrofuranocoumarin Derivatives
The spatial arrangement of atoms in dihydrofuranocoumarin derivatives is crucial for their biological activity, making the development of stereoselective synthesis methods a significant area of research. Such methods aim to control the formation of specific stereoisomers, either diastereomers or enantiomers.
Diastereoselective Synthesis: Several strategies have been developed to control the relative stereochemistry of substituents on the dihydrofuranocoumarin scaffold. One notable approach involves multicomponent reactions (MCRs). For instance, an eco-friendly and efficient one-pot green MCR has been utilized to synthesize functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. nih.govacs.org This reaction, using imidazole as a catalyst in water, demonstrates broad functional group tolerance and produces the trans diastereomer in excellent yields. nih.govacs.org Another documented method for the diastereoselective synthesis of dihydrofuranocoumarin derivatives employs a nano γ-Fe2O3-quinuclidine-based catalyst under water reflux conditions. nih.gov These methods highlight the utility of catalysis in directing the stereochemical outcome of complex ring-forming reactions.
Enantioselective Synthesis: Producing specific enantiomers is critical, as different enantiomers of a chiral molecule can have distinct pharmacological effects. A significant breakthrough in this area is the enantioselective synthesis of chiral 2,3-dihydrofurocoumarins through an organocatalytic approach. researchgate.net This method involves a squaramide-catalyzed Michael addition of 4-hydroxycoumarins to β-nitrostyrenes, followed by a cyclization reaction. researchgate.net The use of squaramide catalysts that incorporate two chiral units, such as (S)-phenylethylamine and cyclohexane-1,2-diamine, has proven effective in achieving high reactivity and enantioselectivity. researchgate.net This process yields a range of 2,3-dihydrofurocoumarin derivatives with enantiomeric purities reported to be in the 78-94% enantiomeric excess (ee) range. researchgate.net The absolute configuration of the resulting products can be confirmed by comparing experimental and density functional theory-calculated electronic circular dichroism (ECD) spectra. researchgate.netnih.gov
While not directly involving a furan (B31954) ring fusion, related strategies for other dihydrocoumarins also inform the field. For example, a highly stereoselective synthesis of 4-amino-3,4-dihydrocoumarin derivatives has been achieved. us.es This protocol relies on the addition of an ethyl acetate (B1210297) lithium enolate to N-tert-butylsulfinylimines, which proceeds in a completely stereoselective manner to yield products as a single diastereomer. us.es Such methodologies showcase the power of chiral auxiliaries in guiding the stereochemical course of reactions to produce enantiopure compounds. us.es
| Method | Stereochemical Control | Key Reagents/Catalyst | Products | Reported Yield/Purity |
|---|---|---|---|---|
| Multicomponent Reaction (MCR) | Diastereoselective | Imidazole in water | trans-2,3-Dihydrofuro[3,2-c]coumarins | Excellent yields (72–98%) nih.govacs.org |
| Michael Addition/Cyclization | Enantioselective | Squaramide catalyst | Chiral 2,3-dihydrofurocoumarins | 47-93% yield, 78-94% ee researchgate.net |
| Enolate Addition | Diastereoselective | N-tert-butylsulfinylimine, LHMDS | 4-Amino-3,4-dihydrocoumarins | Good yields, single diastereomer us.es |
Strategies for Functionalization and Derivatization of the Dihydrofuranocoumarin Scaffold
The modification of the core dihydrofuranocoumarin structure is a key strategy for developing new analogues with potentially enhanced or novel biological activities. Functionalization can be targeted at various positions on the scaffold, including the coumarin core, the dihydrofuran ring, or existing substituents.
One direct approach to derivatization involves the modification of naturally occurring dihydrofuranocoumarins. For example, the angular dihydrofuranocoumarin peucenidin (B1221383) has been used as a starting material for the synthesis of N-containing derivatives. bohrium.comresearchgate.net The reaction of peucenidin with secondary amines in the presence of 4-dimethylaminopyridine (B28879) (DMAP) yields 9β-amino-substituted derivatives. bohrium.comresearchgate.net Furthermore, reaction with a methyliminium salt, generated in situ, allows for the synthesis of a 9-dimethylaminomethyl derivative. bohrium.comresearchgate.net These reactions demonstrate a viable pathway for introducing nitrogen-containing functional groups onto the dihydrofuran ring, which can significantly alter the molecule's physicochemical properties.
Multicomponent reactions (MCRs) are also a powerful tool for building a library of functionalized derivatives in a single step. acs.org The imidazole-catalyzed one-pot synthesis of trans-2,3-dihydrofuro[3,2-c]coumarins showcases this strategy's effectiveness. nih.govacs.org The method's tolerance for a broad range of functional groups on the aldehyde and 2-bromoacetophenone starting materials allows for the creation of a diverse series of new derivatives. nih.gov
| Strategy | Position of Modification | Reagents/Method | Resulting Derivative Type |
|---|---|---|---|
| Nucleophilic Addition | C9 of the dihydrofuran ring | Secondary amines, DMAP on peucenidin bohrium.comresearchgate.net | 9β-Amino-substituted derivatives |
| Aminomethylation | C9 of the dihydrofuran ring | bis(Dimethylamino)methane on peucenidin bohrium.comresearchgate.net | 9-Dimethylaminomethyl derivative |
| Multicomponent Reaction | Multiple positions | 4-Hydroxycoumarin, various aldehydes, 2-bromoacetophenones nih.govacs.org | Functionalized trans-2,3-dihydrofuro[3,2-c]coumarins |
| Side-Chain Modification | Substituents on the core | Synthesis of various alkyloxy analogues rsc.org | Analogues with altered side-chains |
Chemical Reactivity and Mechanistic Investigations of 9 Methoxy 2,3 Dihydrofuro 3,2 G Coumarin and Dihydrofuranocoumarins
Rearrangement Reactions (e.g., Fries Rearrangement)
The Fries rearrangement is a notable reaction in the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by Lewis acids. This rearrangement is particularly relevant to the synthesis of precursors for furocoumarins. In this reaction, an acyl group from a phenolic ester migrates to the aryl ring, primarily at the ortho and para positions. The selectivity for the ortho or para product can be influenced by reaction conditions such as temperature and the solvent used. Lower temperatures generally favor the para-substituted product, while higher temperatures favor the ortho-substituted product.
The mechanism of the Fries rearrangement involves the coordination of a Lewis acid, such as aluminum chloride (AlCl₃), to the carbonyl oxygen of the acyl group. This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the formation of an acylium carbocation. This carbocation then acts as an electrophile in an electrophilic aromatic substitution reaction with the aromatic ring.
An "unusual" Fries rearrangement has been observed with 7-chloroacetoxyheteroarenes in the presence of excess aluminum trichloride. This reaction proceeds beyond the standard rearrangement to an intramolecular cyclization of the intermediate, forming a condensed dihydrofuranone. This provides a direct route to dihydrofurocoumarinones, which are key intermediates in the synthesis of furocoumarins.
Table 1: Influence of Reaction Conditions on Fries Rearrangement Product Selectivity
| Condition | Favored Product |
| Low Temperature | Para-substituted |
| High Temperature | Ortho-substituted |
| Non-polar Solvent | Ortho-substituted |
| Polar Solvent | Para-substituted |
Cycloaddition Reactions (e.g., Photocycloaddition with Pyrimidine (B1678525) Bases)
Furocoumarins, which can be derived from dihydrofuranocoumarins, are known for their photobiological activity, which is primarily due to their ability to undergo [2+2] photocycloaddition reactions with the pyrimidine bases of DNA. This reaction is initiated by UV light and leads to the formation of cycloadducts, which can result in the cross-linking of DNA strands. This cross-linking is the basis for the therapeutic effects of furocoumarins in treating skin diseases.
The photocycloaddition can occur at two main sites on the furocoumarin molecule: the double bond in the pyrone ring and the double bond in the furan (B31954) ring. The specific products formed depend on the substitution pattern of the furocoumarin. For example, various 4',5'-substituted methylangelicins have been shown to yield mainly the cis-syn furan-side cycloadduct with thymine. researchgate.net In some cases, pyrone-side adducts are also formed. researchgate.net The regio- and stereochemistry of these cycloadditions are influenced by the placement of methyl groups on the angelic in molecule. researchgate.net
Halogenation and Nucleophilic Substitution Processes
Halogenation of coumarins is a key method for introducing functional groups that can be further modified. The regioselectivity of halogenation can be controlled by the choice of reagents and reaction conditions. For instance, the use of N-halosuccinimide activated by a copper halide can achieve regioselective halogenation of even less electron-rich heteroarenes.
Nucleophilic aromatic substitution (SNAr) is another important reaction for functionalizing the aromatic ring of coumarins. This reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. The mechanism generally proceeds through a two-step addition-elimination pathway involving a Meisenheimer intermediate. However, concerted SNAr mechanisms have also been proposed. In the context of dihydrofuranocoumarins, nucleophilic substitution reactions can also occur on the dihydrofuran ring, for example, at a halogenated position.
Condensation Reactions with Aldehydes and Ketones
Condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are widely used in the synthesis of coumarin (B35378) derivatives. These reactions involve the reaction of an active methylene (B1212753) compound with a carbonyl compound.
The Knoevenagel condensation is often used to form the coumarin nucleus itself, typically by reacting a salicylaldehyde (B1680747) derivative with a compound containing an active methylene group, such as a malonic ester, in the presence of a base like piperidine. A plausible mechanism for the synthesis of dihydrofuro[3,2-c]coumarins involves an initial Knoevenagel condensation between a 4-hydroxycoumarin (B602359) and an aldehyde, followed by further reaction and cyclization. nih.gov
The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. This reaction is particularly useful for synthesizing chalcones, which can be precursors to various heterocyclic compounds. In the context of coumarins, 3-acetyl-4-hydroxycoumarin can undergo a Claisen-Schmidt condensation to prepare new chalcone (B49325) derivatives. nih.gov
Table 2: Common Condensation Reactions in Coumarin Chemistry
| Reaction | Reactants | Product Type |
| Knoevenagel Condensation | Salicylaldehyde derivative + Active methylene compound | Coumarin |
| Claisen-Schmidt Condensation | Aldehyde/Ketone + Aromatic carbonyl without α-hydrogen | Chalcone |
Keto-Enol Tautomeric Transformations in Dihydrofuro[2,3-h]coumarinones
Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its enol form. In the case of dihydrofuro[2,3-h]coumarin-9-ones, studies using photoelectron spectroscopy and quantum-chemical calculations have shown that in the gas phase, these compounds exist exclusively in the keto form. nih.gov However, in solution, the presence of both tautomers is possible, and the equilibrium can be influenced by the solvent. The enol form of these compounds can be trapped by acylation, leading to the formation of 9-acetoxyangelicins. nih.gov This demonstrates the accessibility of the enol tautomer for chemical reactions.
The stability of the enol form can be influenced by several factors, including intramolecular hydrogen bonding and conjugation. For example, in 1,3-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group.
Oxidative Aromatization Mechanisms from Dihydrofuranocoumarins to Furanocoumarins
The conversion of dihydrofuranocoumarins to their corresponding furanocoumarins is an oxidative aromatization process. This transformation is a key step in many synthetic routes to naturally occurring and biologically active furanocoumarins. The mechanism of this reaction can vary depending on the oxidizing agent used.
One proposed mechanism involves the formation of a radical intermediate. For instance, in copper-promoted oxidative dehydrogenation, a plausible mechanism involves the formation of a free radical intermediate via homolysis of an O-Cu bond, followed by hydrogen transfer and subsequent cyclization and aromatization. researchgate.net Another possible mechanism involves a two-step process where the dihydrofuran ring is first hydroxylated, and then dehydrated to form the furan ring. The specific pathway is dependent on the substrate and the reaction conditions. For some dihydroazolo[1,5-a]pyrimidines, it has been shown that compounds with an electron-donating substituent at certain positions can undergo decomposition during oxidation, highlighting the influence of substituents on the outcome of the aromatization reaction. libretexts.org
Structure Activity Relationship Sar Studies of Furo 3,2 G Coumarins and Dihydrofuranocoumarins
Influence of Substituent Position and Nature on Biological Activities
The biological activity of furocoumarins and their derivatives is significantly modulated by the position and chemical nature of substituents on the core scaffold. mdpi.com The methoxy (B1213986) group (-OCH₃), as seen in 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, is a key determinant of bioactivity, and its placement can drastically alter the compound's properties and efficacy.
Research into methoxyfuranocoumarins (MFCs) has shown that the position of the methoxy group on the psoralen (B192213) backbone leads to electronically stable and thermally favorable isomers. nih.gov Substitutions on the benzenoid part of the coumarin (B35378) ring system, particularly at positions C-5 and C-8, have been found to be especially important for antifungal activity. nih.gov For instance, in linear furocoumarins, xanthotoxin, which has a methoxy group at the C-8 position, is often found to be more biologically active in certain assays than bergapten (B1666803), which has the methoxy group at the C-5 position. nih.gov
Studies on the antioxidant activity of MFCs have highlighted that angular furocoumarins, especially those with two methoxy groups at the C-5 and C-6 positions, can be highly effective. nih.gov Among linear MFCs, xanthotoxin (8-methoxypsoralen) demonstrated the highest activity in a DPPH radical scavenging assay compared to bergapten (5-methoxypsoralen). nih.gov This suggests that the electronic effects exerted by the methoxy group, which vary depending on its position, influence the molecule's ability to neutralize free radicals. nih.gov Similarly, some studies indicate that double oxygenated substituents at both C-5 and C-8 are crucial for the antibacterial activity of linear furanocoumarins. nih.gov
The nature of the substituent also plays a critical role. The replacement of a methoxy group with other functional groups, such as hydroxyl (-OH) or halogens, can dramatically alter the anti-inflammatory and other biological effects. nih.gov For example, the presence of an ortho-phenolic hydroxyl group on the benzene (B151609) ring is associated with remarkable antioxidant and antitumor activities in the broader coumarin class. nih.gov Furthermore, the addition of bulky or lipophilic groups, like a prenyl group, can increase lipophilicity, potentially enhancing activity against certain bacterial strains by facilitating passage through cell membranes. nih.gov
Table 1: Influence of Methoxy Group Position on Biological Activity of Linear Furocoumarins
| Compound | Methoxy Group Position | Observed Activity | Source |
|---|---|---|---|
| Xanthotoxin | C-8 | Most active linear MFC in DPPH antioxidant assay; significant antifungal activity. | nih.gov |
| Bergapten | C-5 | Less active than Xanthotoxin in DPPH assay; contributes to reducing histamine (B1213489) release. | nih.gov |
| Isopimpinellin | C-5 and C-8 | Active against certain fungi; double oxygenation at C-5/C-8 suggested as necessary for antibacterial activity. | nih.gov |
Impact of the Degree of Saturation of the Furan (B31954) Ring on Bioactivity
The planar structure of furocoumarins is often associated with their ability to intercalate into DNA. frontiersin.org This photoreactivity, when activated by UV light, allows them to form adducts with the pyrimidine (B1678525) bases of DNA, which is the basis for their use in photochemotherapy and explains some of their cytotoxic effects. mdpi.comresearchgate.netresearchgate.net
Conversely, the saturation of the furan ring in dihydrofuranocoumarins removes this planarity and typically eliminates the capacity for significant DNA intercalation and phototoxicity. nih.gov This can be advantageous in developing therapeutic agents where cytotoxicity is an undesirable side effect. The altered three-dimensional shape of dihydrofuranocoumarins can lead to different or more specific interactions with enzyme active sites or receptors. nih.gov For example, studies on cholinesterase and monoamine oxidase inhibitors have evaluated both furo[3,2-c]coumarins and their non-aromatic dihydro- precursors, indicating that each class may have distinct inhibitory profiles. nih.gov The synthesis of complex furo[3,2-c]coumarins often proceeds through a dihydro- intermediate, allowing for the comparative biological testing of both saturated and unsaturated analogues. nih.gov
Table 2: General Comparison of Furocoumarins and Dihydrofuranocoumarins
| Characteristic | Furocoumarins | Dihydrofuranocoumarins | Source |
|---|---|---|---|
| Furan Ring | Unsaturated, Aromatic | Saturated, Non-aromatic | nih.govnih.gov |
| Molecular Shape | Planar | Non-planar, more flexible | frontiersin.org |
| Primary Mechanism (Phototoxicity) | DNA intercalation and adduct formation upon UV activation. | Generally lack significant phototoxicity and DNA intercalation ability. | mdpi.comresearchgate.net |
| Therapeutic Focus | Often explored for photochemotherapy, antimicrobial, and anticancer effects. | Explored for a range of enzyme inhibitory activities where phototoxicity is undesirable. | nih.govnih.gov |
Stereochemical Requirements for Optimal Pharmacological Profiles
Stereochemistry plays a fundamental role in pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets like enzymes and receptors. nih.govijpsjournal.com For dihydrofuranocoumarins, which possess chiral centers at the C-2 and C-3 positions of the dihydrofuran ring, the specific stereoisomeric form (enantiomer or diastereomer) can be critical for biological activity. nih.govnih.gov
The two enantiomers of a chiral drug can exhibit significant differences in their biological effects, with one enantiomer often being more potent or having a different pharmacological profile than the other. nih.govresearchgate.net This is because the binding site on a biological macromolecule is itself chiral, and thus will interact differently with each enantiomer, much like a hand in a glove. nih.gov
In the synthesis of 2,3-dihydrofuro[3,2-c]coumarins, specific diastereomers, such as the trans isomers, are often selectively produced. nih.gov This stereochemical control is vital because different spatial arrangements of the substituents on the dihydrofuran ring will present a different shape to the target molecule. One isomer may fit perfectly into a binding pocket, leading to a strong therapeutic effect, while another may fit poorly or not at all, resulting in lower activity or even undesired off-target effects. ijpsjournal.comresearchgate.net Therefore, the development of single-enantiomer or diastereomerically pure compounds is a key consideration in optimizing the pharmacological profile and improving the therapeutic index of dihydrofuranocoumarin-based agents. nih.gov
Correlation between Molecular Geometry and Ligand-Target Binding Interactions
The correlation between a molecule's three-dimensional geometry and its ability to bind to a biological target is a cornerstone of structure-activity relationship studies. For furocoumarins and dihydrofuranocoumarins, computational methods like molecular docking and pharmacophore modeling are employed to understand and predict these interactions at an atomic level. rsc.orgacs.org
Molecular docking simulations can predict the preferred orientation of a ligand (like this compound) when bound to a target protein, as well as the binding affinity. acs.org These studies have shown that the planar nature of the furocoumarin scaffold facilitates interactions with biomacromolecules through mechanisms like π-π stacking with aromatic amino acid residues in a protein's active site. frontiersin.org The unique chemical structure of coumarins allows them to bind to various targets through a combination of hydrophobic interactions, hydrogen bonding, and dipole-dipole interactions. frontiersin.org
For dihydrofuro[3,2-c]coumarins, in silico studies have revealed selective binding at the active site catalytic clefts of specific enzymes. rsc.org The strength of this binding is corroborated by calculating the free energy of binding (ΔGbinding). rsc.org For example, docking studies of certain coumarin–furopyrimidone hybrids with the Epidermal Growth Factor Receptor (EGFR) have shown that these molecules can fit into the ATP binding domain, with some compounds entering deeper into the catalytic pocket and interacting with key motifs that regulate kinase activity. nih.gov These computational insights help explain the observed biological activities and guide the rational design of new derivatives with enhanced potency and selectivity by modifying the molecular geometry and substitution patterns for improved target binding. nih.govmarmara.edu.tr
Table 3: Key Factors in Ligand-Target Binding of Furocoumarin Derivatives
| Molecular Feature | Type of Interaction | Significance | Source |
|---|---|---|---|
| Planar Aromatic Rings | π-π stacking, Hydrophobic interactions | Facilitates binding to aromatic residues in enzyme active sites; DNA intercalation. | frontiersin.org |
| Oxygen/Nitrogen Heteroatoms | Hydrogen bonding, Dipole-dipole interactions | Act as hydrogen bond acceptors/donors, anchoring the ligand in the binding pocket. | frontiersin.orgnih.gov |
| Substituents (e.g., -OCH₃) | Steric and Electronic Effects | Can form specific interactions (e.g., H-bonds), influence solubility, and modulate binding affinity. | nih.govrsc.org |
| 3D Geometry (Stereochemistry) | Shape complementarity | Determines the precise fit of the ligand into the chiral binding site of a target protein. | nih.govrsc.org |
Computational and Theoretical Investigations of 9 Methoxy 2,3 Dihydrofuro 3,2 G Coumarin and Analogues
Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the structural basis of a compound's biological activity.
Recent studies have investigated the binding potential of Marmesin (B225713) against various protein targets. In one such study, Marmesin was identified as a promising inhibitor of the aldose reductase (AR) receptor, an enzyme implicated in diabetic complications. researchgate.net The molecular docking analysis revealed a strong binding affinity, with a docking score of -8.8 kcal/mol. researchgate.net The simulations placed Marmesin within a specific binding cavity of the AR receptor, which has a surface area of 403.014 Ų and a volume of 225.368 ų. researchgate.net This favorable interaction suggests that Marmesin could be a viable candidate for developing novel treatments for diabetes. researchgate.net
In silico investigations of other coumarin (B35378) derivatives have also demonstrated their potential to interact with a wide range of biological targets, including enzymes involved in cancer and Alzheimer's disease. nih.govchemrxiv.org For instance, various coumarin hybrids have been docked against targets like acetylcholinesterase and epidermal growth factor receptor (EGFR), highlighting the versatility of the coumarin scaffold in drug design. nih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.comresearchgate.net These methods provide insights into a compound's stability, reactivity, and other molecular-level characteristics. rsc.orgresearchgate.net
DFT analysis of Marmesin has been performed to understand its molecular reactivity. researchgate.net These calculations determined the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net For Marmesin, the HOMO-LUMO energy gap was calculated to be 4.441 eV in its free, unbound state. researchgate.net Interestingly, upon binding to the AR receptor, the energy gap was found to change to 4.359 eV, indicating an increase in reactivity within the bound state. researchgate.net
Such calculations are fundamental in predicting how a molecule will behave in a biological environment and can guide the modification of its structure to enhance desired properties. researchgate.netresearchgate.net
In Silico Prediction of Pharmacokinetic Profiles
The pharmacokinetic profile of a drug candidate, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical factor in its potential therapeutic success. In silico tools are widely used to predict these properties early in the drug discovery process. jocpr.comnih.govgithub.com
ADMET analysis of Marmesin indicates that it possesses favorable pharmacokinetic, pharmacodynamic, and toxicity profiles. researchgate.net Studies on various coumarin analogues have shown that they generally exhibit good drug-like characteristics, often adhering to Lipinski's rule of five, which suggests a high likelihood of oral bioavailability. jocpr.comjocpr.com
A key aspect of a drug's distribution is its ability to bind to serum albumins, with Human Serum Albumin (HSA) being the most abundant protein in blood plasma. While specific HSA binding data for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin is not extensively detailed, studies on its close structural isomers, functionalized trans-2,3-dihydrofuro[3,2-c]coumarins, provide valuable insights. nih.govacs.org In silico docking analysis of these analogues with HSA revealed excellent binding affinities. nih.govacs.org This strong binding to HSA suggests a suitable ADME profile for these related compounds, which may be indicative for Marmesin as well. nih.govacs.org
Below is a table summarizing predicted ADME and physicochemical properties for a series of 3-substituted coumarin derivatives, illustrating the typical parameters evaluated in such in silico studies.
| Parameter | Description | Value Range for Analogues |
| % ABS | Percentage of Human Intestinal Absorption | 84.9% - 100% mdpi.com |
| Log S | Aqueous Solubility (mol/L) | -6.1 to -4.3 mdpi.com |
| Log Khsa | Prediction of binding to Human Serum Albumin | Varies based on substitution mdpi.com |
| Drug-likeness | Compliance with Lipinski's Rule of Five | Generally compliant jocpr.comjocpr.com |
Analysis of Free Energy of Binding and Interaction Energies with Biological Targets
To obtain a more quantitative measure of ligand-protein affinity beyond docking scores, binding free energy calculations are performed. biorxiv.orgchemrxiv.orgnih.govnih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the free energy of binding of a ligand to a protein. researchgate.net
For the complex of Marmesin with the aldose reductase (AR) receptor, MM/GBSA calculations yielded a binding free energy of -70 kcal/mol. researchgate.net This very low binding free energy indicates a highly stable and favorable interaction between Marmesin and the AR receptor. researchgate.net
The stability of this interaction was further confirmed through a 500-nanosecond molecular dynamics (MD) simulation, which models the movement of atoms in the complex over time. researchgate.net The sustained interaction throughout the simulation supports the stability of the Marmesin-AR complex. researchgate.net
In studies of analogous dihydrofurocoumarins, specifically trans-2,3-dihydrofuro[3,2-c]coumarin derivatives, binding free energies with Human Serum Albumin (HSA) were also calculated. These values ranged from -7.7 kcal/mol to -10.3 kcal/mol, indicating strong and stable binding. nih.govacs.org
The table below shows the binding free energies for a selection of these analogue compounds with HSA.
| Compound Analogue | Free Energy of Binding (ΔG_binding) with HSA (kcal/mol) |
| Derivative 14 | -10.3 nih.gov |
| Derivative 4 | Data not specified nih.gov |
| Derivative 21 | -7.7 nih.gov |
These computational analyses, from docking to binding free energy calculations, collectively provide a detailed picture of the molecular interactions and therapeutic potential of this compound and its analogues. researchgate.netnih.gov
Biosynthetic Pathways of Furanocoumarins and Dihydrofuranocoumarins in Plants
Precursor Compounds and Key Enzymatic Steps
The biosynthesis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin is a testament to the modular nature of plant secondary metabolism, where a core pathway is elaborated upon by subsequent modification reactions. The journey begins with the aromatic amino acid L-phenylalanine and proceeds through the formation of a key coumarin (B35378) intermediate, umbelliferone (B1683723). This precursor then undergoes a series of enzymatic reactions, including prenylation, cyclization, hydroxylation, and methylation, to yield the final product.
The initial stages of this pathway, leading to the formation of the central precursor umbelliferone, are shared with a wide range of phenylpropanoid compounds. It is the subsequent, more specific enzymatic steps that channel metabolic flux towards the synthesis of linear furanocoumarins and dihydrofuranocoumarins. The formation of the dihydrofuran ring is a critical branching point, leading to intermediates such as marmesin (B225713). Subsequent modifications, namely hydroxylation and O-methylation, are responsible for the structural diversification of these compounds, ultimately leading to molecules like this compound.
| Precursor Compound | Key Enzyme | Product |
| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic acid |
| trans-Cinnamic acid | Cinnamate (B1238496) 4-Hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-Coumarate-CoA Ligase (4CL) | p-Coumaroyl-CoA |
| Umbelliferone | Umbelliferone 6-prenyltransferase | Demethylsuberosin |
| Demethylsuberosin | Marmesin synthase | (+)-Marmesin |
| (+)-Marmesin | Marmesin 8-hydroxylase (Hypothetical) | 8-Hydroxy-marmesin |
| 8-Hydroxy-marmesin | 8-hydroxyfuranocoumarin 8-O-methyltransferase | This compound (via subsequent reactions) |
Integration within the Shikimate and General Phenylpropanoid Pathways
The biosynthesis of this compound is deeply embedded within the primary and general secondary metabolic pathways of plants, specifically the shikimate and general phenylpropanoid pathways. These foundational pathways provide the essential building blocks and precursors necessary for the synthesis of a myriad of specialized metabolites, including furanocoumarins.
The shikimate pathway is the primary route for the de novo synthesis of aromatic amino acids, including L-phenylalanine, in plants and microorganisms. nih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. Chorismate is a crucial branch-point metabolite that serves as the precursor for the synthesis of tryptophan, tyrosine, and phenylalanine. nih.gov The production of L-phenylalanine is the essential starting point for the entire phenylpropanoid pathway and, by extension, for the biosynthesis of this compound.
The general phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. rjpbr.commdpi.com This reaction is a critical regulatory point and commits carbon flux from primary metabolism into the vast network of phenylpropanoid secondary metabolism. rjpbr.com Following this, a series of enzymatic reactions, including hydroxylations and the activation of carboxylic acid groups via coenzyme A ligation, occur. scbt.comacs.org Specifically, trans-cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. mdpi.comscbt.com Subsequently, 4-coumarate-CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester, p-coumaroyl-CoA. rjpbr.com
From p-coumaroyl-CoA, the pathway branches towards the synthesis of various classes of compounds. For coumarin biosynthesis, ortho-hydroxylation of the cinnamic acid derivative is a key step, leading to the formation of umbelliferone (7-hydroxycoumarin), which is the direct precursor for the furanocoumarin backbone. cdnsciencepub.comcdnsciencepub.com The synthesis of umbelliferone thus represents the integration point from which the general phenylpropanoid pathway diverts to the specific branch leading to furanocoumarins and dihydrofuranocoumarins. cdnsciencepub.com The subsequent prenylation of umbelliferone, which initiates the formation of the furan (B31954) or dihydrofuran ring, is a committed step in the biosynthesis of these specialized compounds. cdnsciencepub.com This hierarchical organization, from the central shikimate and phenylpropanoid pathways to the more specialized branch pathways, illustrates the efficiency and modularity of plant metabolic networks in generating chemical diversity.
Photochemical and Photobiological Research on Furo 3,2 G Coumarins and Dihydrofuranocoumarins
Spectroscopy of Excited States and Luminescence Properties
Detailed experimental data regarding the specific excited-state spectroscopy and luminescence properties (e.g., absorption and emission maxima, fluorescence quantum yields, phosphorescence characteristics, and Stokes shifts) for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin are not extensively available in the surveyed scientific literature.
While the broader class of furocoumarins and coumarins are known for their unique photophysical properties, including fluorescence and the potential for significant Stokes shifts, specific values and spectral characteristics for this particular dihydro-derivative have not been prominently documented. Research in this area often focuses on the fully aromatic psoralen (B192213) and angelicin (B190584) derivatives due to their potent photosensitizing activities.
Photoreactivity and Photodimerization Mechanisms
Specific studies detailing the photoreactivity and photodimerization mechanisms of this compound could not be identified in the reviewed literature.
Generally, coumarin (B35378) compounds are known to undergo [2+2] photodimerization upon exposure to UV radiation. This process can result in the formation of four possible cyclobutane-type stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The selectivity and quantum yield of these reactions are highly dependent on the specific coumarin derivative, solvent polarity, concentration, and the presence of sensitizers. However, without direct experimental investigation of this compound, its specific reaction pathways, predominant dimer products, and reaction mechanisms remain uncharacterized.
Photosensitizing Effects and Phototoxicity (e.g., DNA Cross-linking, Membrane Aberrations)
The primary documented photobiological activity of this compound relates to its action as a photosensitizing agent, particularly its ability to interact with nucleic acids upon photoactivation. Dihydrofurocoumarins, as a class, are studied for their capacity to photoreact with DNA.
Research indicates that this compound is capable of forming covalent bonds with DNA. Upon irradiation, it can produce both single-strand adducts and interstrand cross-links. acs.org The formation of interstrand cross-links is a significant form of DNA damage, as it prevents the separation of the DNA strands, thereby blocking replication and transcription. This mechanism is a hallmark of the phototoxicity of many furocoumarins. The specific patterns of cross-linking induced by this compound have been noted as distinct, although further details on the precise nature of these patterns are limited. acs.org Information regarding its specific effects on cell membranes was not available in the reviewed sources.
Chemotaxonomic Significance and Phytochemical Profiling of Plant Genera Containing Dihydrofuranocoumarins
Identification of Furanocoumarins and Related Chromones in Plant Extracts for Chemotaxonomic Classification
The process of chemotaxonomic classification relies on the accurate identification and quantification of specific chemical markers within plant extracts. Modern analytical techniques are essential for creating detailed phytochemical profiles that can be used to distinguish between closely related species.
High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a cornerstone technique for the analysis of furanocoumarins and chromones. nih.gov For instance, HPLC-ESI-MS (electrospray ionization mass spectrometry) has been effectively used to profile the major secondary metabolites in various Ficus species, allowing for their discrimination based on their unique chemical fingerprints. nih.gov This method enables the identification of a wide array of compounds, including polyphenols, flavonoids, and various furanocoumarins, from a single extract. The resulting data can then be subjected to chemometric multivariate data analysis, such as principal component analysis (PCA) and hierarchical cluster analysis (HCA), to visualize the chemical relationships between different species. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool employed for the identification of volatile and semi-volatile compounds, which can include some furanocoumarin derivatives. The choice of analytical method often depends on the specific compounds of interest and the complexity of the plant matrix.
The phytochemical profiles generated by these methods provide a basis for classification. For example, studies on different Ficus species have revealed that the relative abundance of compounds like neochlorogenic acid, cryptochlorogenic acid, and various flavonoid glycosides can be used to distinguish one species from another. nih.gov Similarly, the presence and concentration of specific furanocoumarins, such as psoralen (B192213) and its derivatives, contribute significantly to the chemotaxonomic differentiation of these plants. nih.gov
Table 1: Analytical Techniques for Furanocoumarin Profiling
| Technique | Description | Application in Chemotaxonomy |
|---|---|---|
| HPLC-ESI-MS | High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry. | Separation and identification of a wide range of non-volatile secondary metabolites, including furanocoumarins and flavonoid glycosides, to create detailed chemical profiles for species discrimination. nih.gov |
| GC-MS | Gas Chromatography-Mass Spectrometry. | Analysis of volatile and semi-volatile compounds, including certain furanocoumarin derivatives. |
| Chemometrics | Statistical analysis of chemical data (e.g., PCA, HCA). | Visualization of chemical similarities and differences between plant taxa to aid in classification. nih.gov |
Role of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin and its Analogues as Chemotaxonomic Markers
Dihydrofuranocoumarins, a subclass of furanocoumarins, and their analogues play a crucial role as chemotaxonomic markers, particularly within the Moraceae family. The presence, absence, or relative abundance of these compounds can indicate evolutionary relationships between genera and species.
The genus Brosimum, and specifically Brosimum gaudichaudii, is a notable example of the chemotaxonomic significance of dihydrofuranocoumarins. This plant is recognized for its rich and diverse profile of furanocoumarins. frontiersin.orgnih.gov While the specific compound this compound is a representative of this class, the broader profile of related analogues is key to its taxonomic placement.
Research on Brosimum gaudichaudii has led to the isolation and identification of several furanocoumarins, including the well-known psoralen and 5-methoxypsoralen (bergapten). mdpi.com The accumulation of these and other related compounds, such as marmesin (B225713) and xanthyletin, in the roots of the plant is a distinguishing feature of the species. mdpi.com The biosynthetic pathways leading to these molecules are complex and result in a variety of structurally related compounds, including numerous dihydrofuranocoumarin derivatives.
The pattern of furanocoumarin distribution is not uniform across the Moraceae family. While Brosimum is characterized by a high concentration of psoralen and its derivatives, different species within the closely related genus Ficus exhibit their own unique profiles. For example, analysis of Ficus cordata, Ficus ingens, and Ficus palmata revealed different dominant furanocoumarins, with aviprin being most abundant in F. cordata and psoralen in F. palmata. nih.gov This variation in furanocoumarin content serves as a valuable marker for distinguishing between these species and understanding their phylogenetic relationships. The chemical closeness of F. palmata and F. cordata compared to F. ingens, as suggested by chemometric analysis, is supported by their furanocoumarin profiles. nih.gov
The presence of a shared class of compounds like dihydrofuranocoumarins across Brosimum and Ficus underscores their close evolutionary relationship within the Moraceae family, while the specific analogues present in each species or genus allow for finer taxonomic distinctions. Therefore, this compound and its structural relatives are integral to the chemotaxonomic framework of these plant groups.
Table 2: Dihydrofuranocoumarins and Analogues as Chemotaxonomic Markers in Moraceae
| Compound Class | Key Compounds | Plant Genus/Species | Chemotaxonomic Significance |
|---|---|---|---|
| Dihydrofuranocoumarins and Furanocoumarins | Psoralen, 5-Methoxypsoralen (Bergapten), Marmesin, Xanthyletin | Brosimum gaudichaudii | The rich accumulation of these compounds is a characteristic feature of the species. frontiersin.orgmdpi.com |
| Furanocoumarins | Aviprin, Psoralen | Ficus spp. | The differential abundance of specific furanocoumarins helps to distinguish between species such as F. cordata and F. palmata. nih.gov |
Future Research Directions and Therapeutic Prospects
Development of Novel Multi-Targeting Therapeutic Agents based on the Dihydrofuranocoumarin Scaffold
The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has highlighted the limitations of single-target drugs, paving the way for multi-target therapeutic agents. nih.gov The dihydrofuranocoumarin scaffold is an ideal starting point for designing such molecules, which can simultaneously modulate multiple biological pathways. researchgate.netresearchgate.net
Researchers are exploring the modification of the coumarin (B35378) core to create hybrid molecules. This strategy involves combining the pharmacophoric elements of the dihydrofuranocoumarin with other bioactive moieties to engage several targets involved in disease progression. frontiersin.org For instance, in cancer therapy, derivatives could be designed to inhibit various targets like receptor tyrosine kinases (e.g., VEGFR, EGFR), cell cycle-regulating proteins (CDKs), and enzymes involved in metastasis. nih.gov Similarly, for neurodegenerative diseases, the scaffold can be adapted to create hybrids that inhibit enzymes like acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and prevent protein aggregation, addressing the multifaceted pathology of conditions like Alzheimer's disease. researchgate.netnih.gov The inherent ability of coumarins to interact with a wide range of enzymes and receptors makes this scaffold particularly valuable for this multi-target approach. frontiersin.orgresearchgate.net
Exploration of Synergistic Effects in Combination Therapies
The future of therapy for many complex diseases lies in combination treatments that can enhance efficacy and overcome drug resistance. Furanocoumarins have demonstrated the potential to act synergistically with conventional chemotherapeutic agents. researchgate.netnih.gov These compounds can increase the sensitivity of cancer cells to chemotherapy and radiotherapy. nih.govresearchgate.net
Future research will focus on systematically evaluating the synergistic potential of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin and its derivatives with existing drugs. Studies have shown that certain coumarins, when combined with drugs like cisplatin, can result in synergistic and additive antiproliferative effects in cancer cell lines. nih.govresearchgate.net The mechanisms for this synergy can be multifaceted, including the inhibition of drug resistance pathways or enhancing the apoptotic effects of the primary drug. mdpi.com Isobolographic analysis and other computational methods will be crucial in identifying the most effective combinations and understanding their interaction, whether it be synergistic, additive, or antagonistic. nih.gov This approach could lead to reduced doses of toxic chemotherapies, thereby mitigating side effects for patients. nih.gov
Preclinical Evaluation of Pharmacokinetics and Toxicological Profiles
A critical step in translating a promising compound from the lab to the clinic is a thorough evaluation of its pharmacokinetic (absorption, distribution, metabolism, and excretion - ADME) and toxicological profiles. For dihydrofuranocoumarin derivatives, this involves detailed in vivo and in vitro studies.
Pharmacokinetic analysis of furanocoumarins in animal models, typically rats, is performed using sensitive analytical methods like high-performance liquid chromatography (HPLC) to determine plasma concentrations over time. asianpubs.org Such studies help establish key parameters like maximum concentration (Cmax) and the area under the concentration-time curve (AUC). researchgate.net It is known that furanocoumarins are generally well-absorbed from food sources and can be distributed to various tissues. researchgate.net However, humans may clear these compounds relatively inefficiently, which necessitates careful study. nih.gov
Toxicological assessments are equally vital. While many natural coumarins exhibit low toxicity, some furanocoumarins can be toxic, particularly when activated by UV light (phototoxicity), and may cause cellular damage. researchgate.netnih.govwikipedia.org Preclinical studies in rodent models are conducted to identify potential organ-specific toxicities, such as hepatotoxicity (liver damage) or nephrotoxicity (kidney damage), and to establish a safe dosage range. frontiersin.orgdfg.de Long-term studies are also necessary to evaluate carcinogenic potential. frontiersin.org Genetic toxicology studies are performed to assess the potential for DNA damage. nih.gov
Application of Advanced Spectroscopic and Imaging Techniques for Real-time Biological Monitoring
Understanding how a drug candidate behaves in a biological system in real-time is crucial for its development. Advanced spectroscopic and imaging techniques offer powerful, non-invasive windows into these dynamic processes. longdom.org
Spectroscopic techniques such as Raman spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed molecular-level information. mdpi.comspectroscopyonline.compaulrpalmer.com These methods can be used for real-time monitoring of drug-target interactions, metabolic changes in live cells, and assessing the chemical composition of tissues without the need for labels. longdom.orgmdpi.com Direct Analysis in Real Time (DART) mass spectrometry is another emerging technique that allows for the rapid analysis of biological samples in situ, providing temporal information on molecular changes and reaction monitoring. researchgate.net
Imaging techniques are also being adapted for real-time biological monitoring. Coumarin derivatives are inherently fluorescent, a property that can be exploited for in vivo imaging. nih.govnih.gov By designing probes based on the dihydrofuranocoumarin scaffold, it is possible to visualize the distribution of the compound in living organisms, such as zebrafish models, using confocal laser scanning microscopy. nih.govnih.gov These fluorescent probes can help assess tissue penetration and subcellular localization. tue.nlresearchgate.net Other advanced imaging modalities like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) can also be utilized to track radiolabeled versions of the compound throughout the body, providing quantitative data on drug distribution and target engagement.
Integration of Artificial Intelligence and Machine Learning in Dihydrofuranocoumarin Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and improving predictive accuracy. nih.govcas.org For natural product-derived scaffolds like dihydrofuranocoumarins, these computational tools offer immense potential.
Target Identification and Virtual Screening: AI algorithms can analyze vast biological datasets to predict new molecular targets for the dihydrofuranocoumarin scaffold. acs.org They can then perform virtual screening of large compound libraries to identify derivatives with high binding affinity to these targets. cas.org
Predicting Properties: ML models can be trained on existing data to predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new, unsynthesized dihydrofuranocoumarin derivatives. acs.org This allows researchers to prioritize compounds with more drug-like characteristics and predict potential toxicity early on. cas.org
De Novo Design: Generative AI models can design entirely new molecules based on the dihydrofuranocoumarin core. acs.org These models learn the underlying chemical patterns and can generate novel structures optimized for specific properties, such as enhanced potency or improved safety profiles. nih.govresearchgate.net By modularizing the molecular structure into a core and various substituents, ML models can better understand how each component influences the desired properties. nih.gov
The integration of AI promises to unlock the full therapeutic potential of the this compound scaffold, enabling a more efficient and rational approach to developing the next generation of multi-targeting and synergistic therapies. nih.gov
Q & A
Q. Basic Research Focus
- NMR Analysis :
- ¹H NMR : The dihydrofuran moiety (C-2/C-3) shows characteristic doublets for vicinal protons (δ 3.5–4.5 ppm). Methoxy groups (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) further confirm substitution patterns .
- ¹³C NMR : Carbonyl signals (C-7, δ ~160 ppm) and dihydrofuran carbons (C-2/C-3, δ 30–40 ppm) differentiate angular vs. linear isomers .
- Mass Spectrometry : GC-MS fragmentation patterns (e.g., loss of Het-NH₂ groups) and molecular ion peaks (m/z 233 for C₁₂H₁₁NO₄) aid identification .
- X-ray Crystallography : Resolves ambiguity in regiochemistry, particularly for diastereomers or compounds with multiple stereocenters .
What mechanistic insights explain the role of ceric ammonium nitrate (CAN) vs. silver-based oxidants in the formation of dihydrofurocoumarin derivatives?
Q. Advanced Research Focus
- CAN-Mediated Pathways : CAN generates a coumarin-derived oxoalkyl radical via single-electron oxidation. This radical undergoes regioselective addition to alkenes, followed by cyclization and deprotonation to form dihydrofurocoumarins. CAN’s strong oxidative power minimizes side reactions, achieving yields up to 62% .
- Silver-Based Oxidants (Ag₂CO₃/Celite) : Silver(I) facilitates cation formation after initial radical coupling, favoring larger ring systems (e.g., 7- or 8-membered rings) via a non-radical pathway. This method is less effective for small rings due to competing elimination reactions .
Contradiction Note : While CAN excels in small-scale syntheses, Ag₂CO₃ is preferred for macrocyclic derivatives. Researchers must optimize oxidant choice based on target ring size and substituent stability .
How can computational methods like DFT assist in predicting the reactivity and stability of this compound derivatives?
Q. Advanced Research Focus
- Reactivity Prediction : DFT studies (B3LYP/6-311G(d)) model transition states for cyclization, identifying energy barriers for angular vs. linear isomer formation. For example, electron-donating groups lower barriers for angular adducts by stabilizing partial charges in intermediates .
- Stability Analysis : HOMO-LUMO gaps predict susceptibility to oxidation. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit larger gaps, enhancing stability under photochemical conditions .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing that polar aprotic solvents (e.g., MeCN) stabilize zwitterionic intermediates, improving yields in CAN-mediated reactions .
What strategies are effective in resolving contradictory data on byproduct formation during dihydrofurocoumarin synthesis?
Q. Advanced Research Focus
- Byproduct Identification :
- HPLC-MS/MS : Detects trace impurities (e.g., linear isomers or dehydrogenated products) in crude mixtures. Retention time shifts correlate with substituent polarity .
- Isolation via Column Chromatography : Silica gel chromatography with gradient elution (hexane/EtOAc) separates diastereomers or regioisomers .
- Mechanistic Reassessment : Kinetic studies (e.g., variable-temperature NMR) identify competing pathways. For example, trisubstituted alkenes yield cis/trans adduct mixtures due to steric hindrance during cyclization .
- Catalyst Screening : Testing alternative catalysts (e.g., Pd/C for dehydrogenation) minimizes unwanted byproducts. Pd/C (10%) in refluxing Ph₂O converts dihydro derivatives to fully aromatic furocoumarins with >90% purity .
How do stereochemical features of natural furo[3,2-g]coumarin derivatives influence their biological activity?
Advanced Research Focus
While biological data is limited in the evidence, stereochemistry impacts interactions with biomolecules:
- C-2/C-3 Configuration : Dihydro derivatives (2,3-dihydro) exhibit reduced planarity compared to aromatic analogs, altering DNA intercalation potential. For example, 9-methoxy substitution enhances UV absorption, relevant in photodynamic therapy studies .
- Substituent Effects : Prenyl or farnesyl groups at C-2 increase lipophilicity, potentially improving membrane permeability in cytotoxicity assays .
Q. Methodological Recommendations
- Synthesis : Prioritize CAN for small-scale, high-purity syntheses; use Ag₂CO₃ for macrocycles.
- Analysis : Combine NMR, MS, and X-ray crystallography for unambiguous structural assignment.
- Computational Modeling : Apply DFT to predict regioselectivity and optimize solvent/catalyst systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
